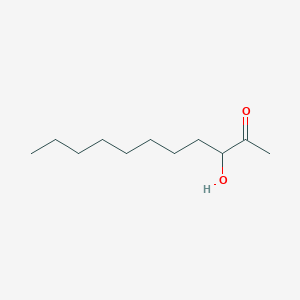

3-Hydroxyundecan-2-one

Description

3-Hydroxyundecan-2-one is a hydroxyketone with an 11-carbon chain, characterized by a hydroxyl group (-OH) at the third carbon and a ketone group (-C=O) at the second position. This compound has been identified as a critical component in the aggregation-sex pheromone system of Plagionotus arcuatus beetles, where it is produced exclusively by males . Its structure and biological activity distinguish it from related compounds, such as shorter-chain hydroxyketones, unsaturated ketones, amines, and lactones. This article provides a detailed comparison of 3-hydroxyundecan-2-one with structurally and functionally similar compounds, supported by data tables and research findings.

Properties

Molecular Formula |

C11H22O2 |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3-hydroxyundecan-2-one |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h11,13H,3-9H2,1-2H3 |

InChI Key |

SDNGVORIGICIQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyundecan-2-one can be achieved through various methods. One common approach involves the oxidation of 3-hydroxyundecanal using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the aldol condensation of undecanal with acetone, followed by selective reduction of the resulting β-hydroxy ketone .

Industrial Production Methods: Industrial production of 3-Hydroxyundecan-2-one typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process may also involve the use of biocatalysts to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyundecan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, or potassium permanganate.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Oxidation: 3-Oxo-undecanoic acid.

Reduction: 3-Hydroxyundecan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxyundecan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Plays a role in quorum sensing in marine bacteria, influencing colony morphology and gene expression.

Industry: Used in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Hydroxyundecan-2-one involves its role as a quorum sensing signal molecule. In Vibrio parahaemolyticus, it is produced by the enzyme cqsA and regulates colony morphology and other quorum sensing-associated behaviors. The compound interacts with specific receptors, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Key Findings :

- Chain length influences volatility and receptor specificity. Longer chains (e.g., 3-hydroxyundecan-2-one) may enhance species specificity in pheromone systems .

- In P. arcuatus, 3-hydroxyundecan-2-one is male-specific, whereas shorter analogs (e.g., 3-hydroxyhexan-2-one) are used by other insects like ants for trail marking .

Comparison with Structurally Related Compounds

3-Undecen-2-one

Structural Impact : The absence of a hydroxyl group in 3-undecen-2-one increases its volatility but eliminates hydrogen-bonding capacity, reducing its suitability as a pheromone.

1-Aminoundecane

Functional Group Impact: The amine group in 1-aminoundecane confers surfactant properties, while the hydroxyketone structure enables pheromone activity.

6-Hexyltetrahydro-2H-pyran-2-one (Lactone Derivative)

| Property | 3-Hydroxyundecan-2-one | 6-Hexyltetrahydro-2H-pyran-2-one |

|---|---|---|

| CAS Number | Not provided | 710-04-3 |

| Structure | Linear hydroxyketone | Cyclic ester (lactone) |

| Molecular Weight | 186.29 g/mol | 184.28 g/mol |

| Stability | Prone to oxidation | High (cyclic structure) |

| Applications | Pheromone | Flavoring agent, fragrance |

Cyclic vs. Linear : The lactone’s cyclic structure enhances stability and alters odor profiles, making it suitable for industrial applications rather than biological signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.